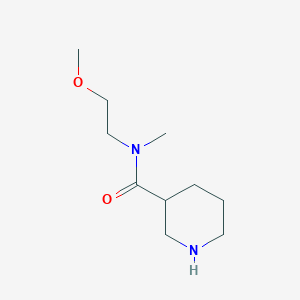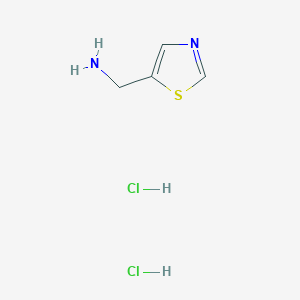![molecular formula C14H11FO3 B1440115 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 885964-80-7](/img/structure/B1440115.png)
3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
Übersicht
Beschreibung
3-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (FMBPCA) is a fluorinated carboxylic acid that has been studied extensively in the scientific community due to its potential applications in a variety of fields. FMBPCA is a valuable reagent in organic synthesis, as it can be used as a catalyst or as a reactant in various reactions. FMBPCA has also been studied in the field of biochemistry, as it is known to have a variety of biochemical and physiological effects on living systems.
Wissenschaftliche Forschungsanwendungen
Fluorescence Applications
6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence in a wide pH range, making it a useful fluorophore for biomedical analysis. Its fluorescence intensity is stable across different pH levels, and it shows high stability against light and heat (Hirano et al., 2004).
Synthesis of Fluorinated Compounds
2-Fluoroacrylic building blocks, including 2-fluoro-3-methoxyacrylic acid, have been effectively used for synthesizing various fluorine-containing heterocyclic compounds like pyrazolones and pyrimidines. This showcases the versatility of such fluorinated compounds in chemical synthesis (Shi et al., 1996).
Development of Pharmaceutical Agents
Research into various fluorinated compounds, including 5-fluoropyrazoles and 5-fluoro-1-phenylpyrazole-4-carboxylic acid derivatives, has been conducted to explore their potential in developing new pharmaceutical agents. These studies highlight the importance of fluorinated compounds in medicinal chemistry (Volle & Schlosser, 2000).
Structural Analysis and Crystallography
Studies on fluorinated compounds such as ortho-fluorophenylglycine and methyl 4-(fluorocarbonyl)benzoate provide valuable insights into their structural properties and potential applications in crystallography (Burns & Hagaman, 1993).
Directed Lithiation in Organic Synthesis
Research into the directed lithiation of benzoic acids, including those with fluorine and methoxy groups, has demonstrated the utility of these compounds in organic synthesis. This process allows for the introduction of various functionalities at specific positions on the benzene ring (Bennetau et al., 1995).
Nonlinear Optical Characterization
Studies on 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl groups have revealed their potential in nonlinear optical applications, which can be useful in optoelectronics. This research underscores the significance of fluorinated compounds in developing advanced materials (Chandrakantha et al., 2011).
Wirkmechanismus
Target of Action
The primary target of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is the long chain free fatty acid receptor 4 (FFA4), previously known as G protein-coupled receptor 120 . This receptor plays a crucial role in various biological processes, including glucose metabolism and inflammation regulation .
Mode of Action
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid acts as a potent and selective agonist for the FFA4 receptor . It binds to the receptor and triggers a series of intracellular events, including the mobilization of calcium, recruitment of β-arrestin-1 and β-arrestin-2, and phosphorylation of extracellular signal-regulated kinase . The activation of the FFA4 receptor by this compound also results in rapid phosphorylation and internalization of the receptor .
Biochemical Pathways
The activation of the FFA4 receptor by 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid affects several biochemical pathways. For instance, it stimulates the secretion of glucagon-like peptide-1 from enteroendocrine cells, enhances glucose uptake in adipocytes, and inhibits the release of proinflammatory mediators from macrophages . These actions suggest that the FFA4 receptor could be a promising therapeutic target for conditions like type 2 diabetes and obesity .
Pharmacokinetics
It is known that the compound is orally active . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and their impact on its bioavailability.
Result of Action
The activation of the FFA4 receptor by 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid has several molecular and cellular effects. It can stimulate the secretion of glucagon-like peptide-1, enhance glucose uptake, and inhibit the release of proinflammatory mediators . These actions could potentially have beneficial therapeutic effects in conditions like type 2 diabetes and obesity .
Biochemische Analyse
Cellular Effects
The effects of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, activation of FFA4 by this compound can stimulate glucagon-like peptide-1 secretion from enteroendocrine cells, enhance glucose uptake in adipocytes, and inhibit the release of proinflammatory mediators from macrophages . These effects suggest its potential therapeutic applications in metabolic disorders such as type 2 diabetes and obesity.
Molecular Mechanism
At the molecular level, 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid exerts its effects through binding interactions with biomolecules. It acts as a potent and selective agonist for FFA4, leading to the activation of downstream signaling pathways . This activation results in various cellular responses, including calcium mobilization, β-arrestin recruitment, and extracellular signal-regulated kinase phosphorylation . These molecular interactions are essential for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the removal of the compound allows for the rapid recycling of FFA4 back to the cell surface and resensitization of the FFA4 signaling response . This indicates that the compound’s effects are reversible and dependent on its presence in the cellular environment.
Dosage Effects in Animal Models
The effects of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid vary with different dosages in animal models. At lower doses, it can stimulate beneficial metabolic responses, such as enhanced glucose uptake and reduced inflammation . At higher doses, there may be threshold effects and potential toxic or adverse effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s activation of FFA4 influences lipid metabolism, glucose homeostasis, and inflammatory responses . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular and systemic metabolism.
Transport and Distribution
The transport and distribution of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions determine the compound’s availability and efficacy in target tissues.
Subcellular Localization
The subcellular localization of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and the subsequent cellular responses.
Eigenschaften
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-6-5-10(8-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGPUBRBMIRIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669514 | |
| Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885964-80-7 | |
| Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(dodecylsulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1440033.png)
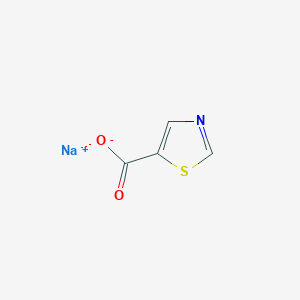


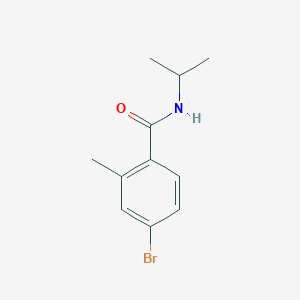

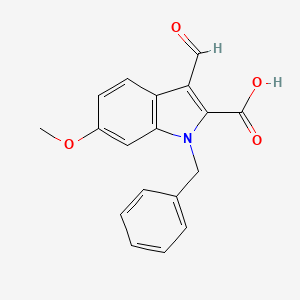
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1440046.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1440049.png)

